5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both thiophene and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Related compounds have shown interactions with voltage-gated sodium and calcium channels as well as the gaba transporter (gat) .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets to modulate their function . For instance, it could inhibit the neuronal voltage-sensitive sodium and L-type calcium channels . This would alter the electrical activity of the neurons, potentially leading to anticonvulsant effects.
Biochemical Pathways
Related compounds have been shown to influence the gabaergic system , which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may have anticonvulsant and antinociceptive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticonvulsant and antinociceptive agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: Its potential as an antimicrobial and antioxidant agent has been explored.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound also contains a thiophene ring and has shown anticonvulsant activity.
Ethosuximide: Contains a pyrrolidine-2,5-dione core and is a well-known antiepileptic drug.
Properties
IUPAC Name |
5-(3-methylthiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-4-2-3-12-5(4)6-8-9-7(11)10-6/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPDKXAJAGNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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